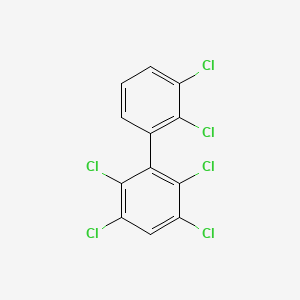

2,2',3,3',5,6-Hexachlorobiphenyl

Description

Overview of Polychlorinated Biphenyls as Persistent Organic Pollutants

Polychlorinated biphenyls (PCBs) are a group of synthetic organic chemicals that were once widely used in various industrial applications. nih.govtriumvirate.com Due to their chemical stability, non-flammability, and electrical insulating properties, they were ideal for use as coolants and lubricants in transformers, capacitors, and other electrical equipment. nih.govtriumvirate.com PCBs are classified as persistent organic pollutants (POPs), which are chemicals that remain in the environment for long periods, can travel long distances, and accumulate in the fatty tissue of living organisms. nih.govnih.gov Their persistence and ability to bioaccumulate pose a significant threat to both human health and the environment. nih.govnih.gov Although their production was banned in many countries in the 1970s, including the United States in 1979, PCBs continue to be a global environmental concern due to their longevity and continued presence in older products and contaminated sites. triumvirate.comwikipedia.orgnih.gov

Classification and Structural Characteristics of Hexachlorobiphenyls

Hexachlorobiphenyls are a subgroup of PCBs that contain six chlorine atoms attached to the biphenyl (B1667301) structure. The general chemical formula for PCBs is C12H10-xClx, where 'x' can range from 1 to 10. For hexachlorobiphenyls, x=6, resulting in the formula C12H4Cl6. The varying positions of the six chlorine atoms on the two phenyl rings lead to numerous isomers, known as congeners. Each congener has unique physical and chemical properties. The specific congener, 2,2',3,3',5,6-Hexachlorobiphenyl, is distinguished by the precise arrangement of its chlorine atoms.

Historical Context of PCB Production and Global Environmental Contamination

The commercial production of PCBs began in 1929 by the Swann Chemical Company, later acquired by Monsanto. triumvirate.comamericaunites.com Their use expanded rapidly across various industries. triumvirate.com However, by the 1930s and 1940s, evidence of adverse health effects in workers exposed to PCBs began to emerge. nih.govamericaunites.com It wasn't until the 1960s that the widespread environmental contamination and persistence of PCBs were scientifically recognized. nih.govgreenpeace.to The discovery of PCBs in wildlife far from industrial sources highlighted their ability to travel long distances. nih.gov This led to a global outcry and subsequent bans on their production in many countries. triumvirate.comwikipedia.org The Stockholm Convention on Persistent Organic Pollutants, adopted in 2001, is an international treaty aimed at eliminating or restricting the production and use of POPs, including PCBs. wikipedia.org Despite these measures, the legacy of decades of PCB use continues to result in environmental contamination and potential human exposure. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrachloro-3-(2,3-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-6-3-1-2-5(10(6)16)9-11(17)7(14)4-8(15)12(9)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWLHPJFOKUPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074173 | |

| Record name | 2,2',3,3',5,6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52704-70-8 | |

| Record name | PCB 134 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052704708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',5,6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',5,6-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V584EA6T0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Physicochemical Properties of 2,2 ,3,3 ,5,6 Hexachlorobiphenyl

The properties of 2,2',3,3',5,6-Hexachlorobiphenyl are detailed in the table below.

| Property | Value |

| Molecular Formula | C12H4Cl6 |

| Molecular Weight | 360.88 g/mol |

| Appearance | Varies from oily liquids to waxy solids depending on the specific congener and mixture. |

| Solubility | Low in water, but soluble in organic solvents, oils, and fats. |

| Vapor Pressure | Low, contributing to their persistence in the environment. |

| Octanol-Water Partition Coefficient (Kow) | High, indicating a strong tendency to accumulate in fatty tissues. |

This data is a general representation for hexachlorobiphenyls and may vary for the specific congener.

Synthesis and Industrial Production of 2,2 ,3,3 ,5,6 Hexachlorobiphenyl

The industrial synthesis of PCBs generally involved the chlorination of biphenyl (B1667301) with anhydrous chlorine in the presence of a catalyst, such as iron chloride or ferric chloride. The degree of chlorination was controlled by varying the reaction time and conditions, resulting in complex mixtures of different congeners. The production of specific individual congeners like 2,2',3,3',5,6-Hexachlorobiphenyl for research purposes typically involves more controlled and specific synthetic routes. One common laboratory method is the Ullmann reaction, which involves the coupling of two molecules of a polychlorinated iodobenzene (B50100) in the presence of copper. toxicdocs.org Another method is the Gomberg-Bachmann reaction.

Toxicological Mechanisms of Hexachlorobiphenyl Congeners at Cellular and Molecular Levels

Aryl Hydrocarbon Receptor (AhR) Binding and Downstream Signaling in Dioxin-like Congeners

The toxic effects of many PCB congeners are mediated through their binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.gov This interaction initiates a cascade of events leading to altered gene expression and subsequent cellular responses. The affinity of a PCB congener for the AhR is a key determinant of its potential to elicit "dioxin-like" toxicity. nih.gov

AhR-Mediated Alterations in Gene Transcription

Upon binding of a ligand such as a dioxin-like PCB, the AhR translocates from the cytoplasm into the nucleus. nih.gov In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin responsive elements (DREs) located in the promoter regions of target genes. nih.govnih.gov This binding event can either activate or repress the transcription of these genes, leading to a wide array of biological and toxicological effects. nih.gov The pattern of histone modifications on the chromatin surrounding these genes also plays a critical role in regulating their transcription following AhR activation. oup.com For some PCBs, recruitment of the AhR to the promoter is not sufficient to induce the necessary histone modifications to activate gene expression. oup.com

Induction of Hepatic Phase I and Phase II Xenobiotic-Metabolizing Enzymes, e.g., Cytochrome P450 Family

A well-characterized downstream effect of AhR activation is the induction of a battery of xenobiotic-metabolizing enzymes. This includes Phase I enzymes, most notably members of the Cytochrome P450 (CYP) 1A and 1B families, and Phase II enzymes. mdpi.com These enzymes are involved in the metabolism of a wide range of foreign compounds, including the PCBs themselves. While this induction is often a detoxification mechanism, it can also lead to the production of more toxic and reactive metabolites.

Studies on related hexachlorobiphenyl congeners have demonstrated their ability to induce CYP enzymes. For instance, 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) (PCB 136) has been shown to interact with hepatic microsomal cytochrome P450 enzymes, particularly those from the CYP2B subfamily. nih.gov The metabolism of chiral PCBs by human CYP2A6 and CYP2B6 isoforms has been documented, leading to the formation of hydroxylated metabolites. nih.gov However, it is important to note that not all hexachlorobiphenyls are potent inducers. For example, the fully chlorinated 2,2',3,3',4,4',5,5',6,6'-decachlorobiphenyl (PCB 209) did not significantly induce cytochrome P450 enzyme activities in primary cultured rat hepatocytes. sigmaaldrich.com Specific data on the induction of xenobiotic-metabolizing enzymes by 2,2',3,3',5,6-hexachlorobiphenyl is limited, but based on the behavior of other non-coplanar PCBs, it may exhibit some capacity for enzyme induction.

Endocrine System Modulation by Specific Hexachlorobiphenyls

The endocrine system, a complex network of glands and hormones, is a critical target for the toxic effects of certain hexachlorobiphenyls (PCBs). These compounds can disrupt the delicate balance of hormone synthesis, transport, and action, leading to a cascade of adverse health effects. The specific congener, this compound (PCB 136), along with other structurally related PCBs, has been the subject of research to elucidate its mechanisms of endocrine modulation at the cellular and molecular levels.

The thyroid hormone system is particularly vulnerable to disruption by PCBs. These hormones are essential for normal growth, development, and metabolism. Research has shown that certain PCB congeners can interfere with thyroid hormone homeostasis through various mechanisms.

One key mechanism involves the induction of enzymes responsible for metabolizing and eliminating thyroid hormones. For instance, studies have shown that dioxin-like PCBs can bind to the aryl hydrocarbon receptor (AhR), which in turn induces uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes. nih.gov These enzymes increase the glucuronidation and subsequent excretion of thyroxine (T4), the primary thyroid hormone. nih.gov While this compound is not considered a classic "dioxin-like" PCB due to its non-coplanar structure, other ortho-substituted PCBs have been shown to disrupt the thyroid hormone axis through non-AhR mediated pathways, which may include enhanced glucuronidation or direct effects on thyroid-stimulating hormone (TSH) release from the pituitary gland. nih.gov

A study investigating the effects of 2,2',3,4',5',6-hexachlorobiphenyl (B1196439) (PCB 149), a structurally similar congener to PCB 136, found that it acted as a modest depleter of serum thyroxine in prepubertal female rats. nih.gov Another study on male Sprague-Dawley rats demonstrated that postnatal exposure to 2,2',3,3',4,6'-hexachlorobiphenyl (B1195869) (PCB 132) and PCB 149 led to a significant decrease in serum triiodothyronine (T3) levels. nih.gov Specifically, a significant decrease in free T3 concentration was observed in groups treated with higher doses of both PCB 132 and PCB 149. nih.gov These findings suggest that exposure to these specific hexachlorobiphenyls during critical developmental windows can lead to significant alterations in thyroid hormone levels, potentially resulting in neurobehavioral and neurochemical changes. nih.gov

Table 1: Effects of Specific Hexachlorobiphenyls on Thyroid Hormones in Rats

| PCB Congener | Animal Model | Key Findings | Reference |

| 2,2',3,4',5',6-Hexachlorobiphenyl (PCB 149) | Prepubertal female rats | Modest depletion of serum thyroxine. nih.gov | nih.gov |

| 2,2',3,3',4,6'-Hexachlorobiphenyl (PCB 132) | Adult male rats (postnatal exposure) | Significant decrease in serum triiodothyronine (T3) levels. nih.gov | nih.gov |

| 2,2',3,4',5',6-Hexachlorobiphenyl (PCB 149) | Adult male rats (postnatal exposure) | Significant decrease in free T3 concentration at higher doses. nih.gov | nih.gov |

PCBs can also interfere with the estrogen signaling pathway, which is crucial for reproductive health and development. Some PCBs and their hydroxylated metabolites can mimic the action of estradiol, the primary female sex hormone, by binding to estrogen receptors (ERs). psu.edu This binding can trigger estrogenic effects, such as stimulating the growth of estrogen-sensitive cells. iarc.fr

The estrogenic activity of PCBs is often linked to their structure. Studies have indicated that ortho-substituted PCBs, which are conformationally restricted, can exhibit estrogenic properties. psu.edu Furthermore, the metabolic hydroxylation of PCBs at vacant para-positions can render them active as estrogens. psu.edu Research has focused on identifying which hydroxylated PCB (OH-PCB) congeners act as ER agonists, as this is a key initiating event for many of their adverse health effects. nih.gov

Conversely, some PCBs can exhibit anti-estrogenic activity by antagonizing the estrogen receptor. The interaction between different signaling pathways, such as the aryl hydrocarbon receptor (AHR) and the estrogen receptor, can also modulate estrogenic responses. For example, the prototypical AHR agonist 3,3′,4,4′,5-pentachlorobiphenyl (PCB 126) was found to induce the recruitment of ERα to AHR target genes in human breast cancer cells. nih.gov This cross-talk highlights the complexity of PCB-mediated endocrine disruption.

The androgen signaling pathway, which is governed by androgens like testosterone (B1683101) and mediated by the androgen receptor (AR), is another target for PCB-induced endocrine disruption. Androgens are critical for male reproductive development and function.

Some environmental chemicals can act as anti-androgens by inhibiting the transcriptional activity of the androgen receptor. besjournal.com This can occur through various mechanisms, including interfering with the interaction between the AR and its coactivators, which are necessary for optimal receptor function. besjournal.com For example, the insecticide cypermethrin (B145020) has been shown to inhibit the interactions of the AR with coactivators ARA70 and ARA55 in a ligand-dependent manner, providing a novel mechanism for its anti-androgenic activity. besjournal.com

While direct studies on the androgenic or anti-androgenic effects of this compound are limited, the general principle that PCBs can interfere with steroid hormone signaling pathways is well-established. nih.gov For instance, a study on male rats exposed to PCB 132 and PCB 149 found no effect on serum testosterone concentrations, suggesting that the observed reproductive effects, such as decreased sperm motility, might occur through mechanisms other than direct alteration of testosterone levels. nih.gov The intricate interplay between different hormonal pathways and the influence of cytokines like interleukin-6 (IL-6) on androgen receptor signaling further complicate the toxicological profile of these compounds. mdpi.com

Biotransformation of Hexachlorobiphenyl Congeners in Non Human Organisms

Hepatic and Extrahepatic Metabolism by Cytochrome P450 Enzymes (CYP1A, CYP2B)

The structure of a PCB congener, particularly the position of chlorine atoms, dictates its affinity for and metabolism by specific CYP enzymes. For instance, PCB congeners with multiple ortho-chlorine substituents, like 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) (PCB 136), are poor substrates for CYP1A enzymes but can effectively bind to and be metabolized by CYP2B enzymes. acs.org Studies using liver microsomes from rats treated with phenobarbital, a known inducer of CYP2B enzymes, have shown increased metabolism of PCB 136, confirming the involvement of this enzyme subfamily. nih.gov The induction of CYP2B enzymes by "phenobarbital-like" inducers such as 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) highlights a shared mechanism in the induction process of these enzymes. nih.gov

Research in mice with a liver-specific deletion of cytochrome P450 oxidoreductase, which impairs hepatic CYP function, has demonstrated the importance of both hepatic and extrahepatic metabolism in the disposition of chiral PCBs like PCB 136. scispace.com In these animals, while hepatic metabolism was compromised, the presence of metabolites in tissues and excreta suggested a role for extrahepatic CYP enzymes in PCB biotransformation. scispace.com The interplay between hepatic and extrahepatic metabolism, and the specific CYP enzymes involved, can vary between species and is influenced by the specific PCB congener.

Formation of Hydroxylated (HO-PCBs) and Dihydroxylated Metabolites

A primary outcome of the cytochrome P450-mediated metabolism of hexachlorobiphenyls is the formation of hydroxylated metabolites (HO-PCBs). nih.gov This oxidation process increases the polarity of the PCB molecule, which is the first step towards its elimination from the body. nih.gov

In vitro studies using rat and human liver microsomes have identified several hydroxylated metabolites of hexachlorobiphenyls. For example, the metabolism of 2,2',3,3',6,6'-hexachlorobiphenyl (PCB 136) by rat liver microsomes yields three main metabolites, with 2,2',3,3',6,6'-hexachlorobiphenyl-5-ol (5-OH-PCB 136) being the major product. nih.govslideplayer.com Similarly, human hepatic microsomes metabolize PCB 136 to two primary metabolites: 2,2',3,3',6,6'-hexachloro-4-biphenylol (B1207472) and 2,2',3,3',6,6'-hexachloro-5-biphenylol. nih.gov The formation of these hydroxylated derivatives is time-dependent and can be detected within minutes of incubation with liver microsomes. slideplayer.com

While monohydroxylated PCBs are the most common products, dihydroxylated metabolites can also be formed, although they are generally considered unstable. nih.gov The specific profile of hydroxylated metabolites produced can vary depending on the species and the specific hexachlorobiphenyl congener being metabolized.

The formation of hydroxylated PCBs is believed to proceed through the formation of highly reactive arene oxide intermediates. researchgate.net These intermediates are formed when a CYP enzyme adds an oxygen atom across one of the aromatic rings of the PCB molecule. researchgate.net The formation of an arene oxide as a metabolite of a PCB was first demonstrated for 2,2',5,5'-tetrachlorobiphenyl. nih.gov

The arene oxide intermediate is unstable and can undergo several reactions. It can be detoxified by epoxide hydrolase to a dihydrodiol, conjugated with glutathione (B108866), or rearrange to form a stable phenol (B47542) (hydroxylated PCB). This rearrangement can sometimes involve a "NIH shift," where a substituent (like a chlorine atom) on the aromatic ring migrates to an adjacent carbon atom. Evidence for the formation of arene oxides in the metabolism of hexachlorobiphenyls comes from studies where the addition of reduced glutathione decreased the covalent binding of reactive metabolites to microsomal proteins, suggesting that glutathione was trapping the reactive arene oxide intermediate. nih.gov The isomerization of arene oxides to phenols is a complex process influenced by both environmental and structural factors, and can involve multiple pathways. nih.gov

The profile of hydroxylated metabolites produced from the metabolism of hexachlorobiphenyls can differ significantly between species. semanticscholar.org These differences are largely attributed to variations in the expression and activity of CYP enzymes among different organisms.

For instance, studies comparing the microsomal oxidation of 2,2',3,3',6,6'-hexachlorobiphenyl (PCB 136) have revealed species-dependent chiral signatures of the resulting hydroxylated metabolites. semanticscholar.org Research on the metabolism of PCB 95 (2,2',3,5',6-pentachlorobiphenyl) by human liver microsomes showed a different metabolite profile compared to that reported in rodent species, with the preferential formation of 2,2',3,5',6-pentachlorobiphenyl-4'-ol in humans. semanticscholar.org Such species-specific differences in metabolism have important implications for assessing the toxicological risks of PCBs across different animal models and for extrapolating these findings to humans.

Atropselective Metabolism and Enantiomeric Enrichment of Chiral Congeners (e.g., PCB 132, PCB 136)

Certain PCB congeners, such as PCB 132 (2,2',3,3',4,6'-hexachlorobiphenyl) and PCB 136 (2,2',3,3',6,6'-hexachlorobiphenyl), are chiral due to restricted rotation around the biphenyl (B1667301) bond, resulting in two stable, non-superimposable mirror images called atropisomers or enantiomers. nih.gov In the environment, these chiral PCBs are typically found as racemic mixtures (equal amounts of both enantiomers). However, within biological systems, one enantiomer is often preferentially metabolized over the other, a phenomenon known as atropselective metabolism. nih.gov This leads to an enantiomeric enrichment of the more persistent atropisomer in the tissues of organisms. nih.gov

Studies have shown that the metabolism of racemic PCB 136 in rodents leads to an enrichment of the (+)-PCB 136 atropisomer in various tissues. scispace.comacs.org This enrichment is due to the more rapid metabolism of the (-)-PCB 136 enantiomer by hepatic P450 enzymes. acs.org The enantioselective metabolism of PCB 136 results in the formation of hydroxylated metabolites that also exhibit enantiomeric enrichment. nih.gov For example, the major metabolite, 5-OH-PCB 136, shows an enrichment of the atropisomer formed from (+)-PCB 136. nih.gov

The basis for atropselective metabolism lies in the enantioselective binding of PCB atropisomers to the active site of cytochrome P450 enzymes. acs.org The three-dimensional structure of the enzyme's active site allows for a more favorable interaction with one enantiomer over the other.

Research on PCB 136 has demonstrated that its two atropisomers interact differently with hepatic microsomal CYP enzymes in both mice and rats. acs.org The (+)-PCB 136 atropisomer was found to bind to a greater extent to microsomal P450 enzymes, particularly those of the CYP2B and CYP3A subfamilies, compared to the (-)-PCB 136 atropisomer. acs.orgacs.org This preferential binding of one enantiomer leads to its faster metabolism and subsequent depletion, resulting in the observed enantiomeric enrichment of the other, more slowly metabolized enantiomer in the organism's tissues. acs.org The inhibition of CYP enzymes can be competitive, where two substrates vie for the same active site, or it can be mechanism-based, involving the formation of a reactive metabolite that inactivates the enzyme. mdpi.com

Several factors can influence the degree of atropisomeric enrichment of chiral PCBs in biota. These include:

Species-specific differences in CYP enzyme expression and activity: As discussed earlier, different species possess distinct profiles of CYP enzymes, which can lead to variations in the rate and enantioselectivity of PCB metabolism. semanticscholar.org

The specific PCB congener: The structure of the PCB, including the number and position of chlorine atoms, determines its chirality and how it interacts with CYP enzymes. acs.org

Route and level of exposure: The way an organism is exposed to PCBs and the concentration of the exposure can influence the metabolic pathways that are activated and the extent of enantiomeric enrichment. nih.gov

The study of chiral signatures of PCBs and their metabolites is a valuable tool for understanding the complex biotransformation processes these compounds undergo in various organisms and for assessing their potential for bioaccumulation and toxicity. nih.gov

Conjugation Pathways of Metabolites (e.g., Glucuronide, Sulfate Conjugates)

Following the initial phase of metabolism where 2,2',3,3',5,6-Hexachlorobiphenyl is hydroxylated to form various hydroxylated metabolites (OH-PCBs), these intermediates undergo a second phase of biotransformation known as conjugation. This process, primarily occurring in the liver, involves the enzymatic addition of endogenous polar molecules, such as glucuronic acid or sulfate, to the hydroxyl group of the OH-PCBs. This reaction significantly increases the water solubility of the metabolites, facilitating their excretion from the body.

The two principal conjugation pathways for OH-PCBs are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.govnih.gov The efficiency of these conjugation reactions is highly dependent on the specific chemical structure of the OH-PCB metabolite, including the position and number of chlorine atoms. nih.gov

Table 1: Key Enzymes in the Conjugation of Hydroxylated PCB Metabolites

| Enzyme Family | Specific Enzymes (Examples from Rat Studies) | Function |

| UDP-glucuronosyltransferases (UGTs) | UGT1A1, UGT1A6, UGT2B1 | Catalyze the transfer of glucuronic acid to OH-PCBs. |

| Sulfotransferases (SULTs) | SULT1A1, SULT2A3 | Catalyze the transfer of a sulfonate group to OH-PCBs. |

This table is based on general findings for PCB metabolism and may not be specific to this compound due to a lack of direct research.

Interspecies and Inter-individual Differences in Biotransformation Capacities

The capacity to metabolize this compound and its subsequent metabolites exhibits significant variation among different species and even between individuals of the same species. These differences are largely attributed to variations in the expression and activity of the metabolic enzymes involved, particularly the cytochrome P450 monooxygenases (CYPs) responsible for initial hydroxylation, as well as the UGTs and SULTs involved in conjugation.

For instance, studies on other hexachlorobiphenyl isomers have revealed marked differences in metabolic profiles between rodents like rats and mice. semanticscholar.org Research comparing the metabolism of PCB isomers across fish and rats has also highlighted species-specific metabolic pathways. scilit.com Fish, for example, generally exhibit a lower capacity for PCB metabolism compared to mammals, which can lead to higher bioaccumulation of the parent compound. epa.gov

The expression of specific UGT and SULT isoforms can vary considerably between species, leading to different efficiencies in the conjugation and subsequent elimination of OH-PCBs. nih.govnih.gov For example, the substrate specificity of rat UGT isoforms UGT1A1, UGT1A6, and UGT2B1 has been shown to be dependent on the structure of the OH-PCB. nih.gov Similarly, the inhibitory potential of various OH-PCBs on rat SULTs also demonstrates a clear structure-activity relationship. nih.gov

These interspecies differences in biotransformation are of significant toxicological importance. A species with a high capacity for metabolic activation but a low capacity for detoxification via conjugation may be more susceptible to the adverse effects of this compound. Conversely, species that can efficiently conjugate and excrete the metabolites may be more resistant.

Table 2: Factors Contributing to Interspecies and Inter-individual Differences in Biotransformation

| Factor | Description |

| Enzyme Expression Levels | The abundance of specific CYP, UGT, and SULT enzymes varies between species and individuals. |

| Enzyme Activity | Genetic polymorphisms and induction or inhibition by other compounds can alter the catalytic activity of metabolic enzymes. |

| Substrate Specificity | Different species may possess enzyme isoforms with varying affinities for this compound and its metabolites. |

| Physiological Factors | Age, sex, and health status can influence overall metabolic capacity. |

This table outlines general factors influencing xenobiotic metabolism and is applicable to the biotransformation of this compound.

Ecological Transfer and Food Web Dynamics of Hexachlorobiphenyls

Bioaccumulation and Bioconcentration Mechanisms in Organisms

Bioaccumulation is the process where the concentration of a chemical increases in an organism over time, relative to the concentration in the environment. gy4es.orgyoutube.com This occurs when an organism absorbs a substance faster than it can eliminate it through metabolic processes or excretion. youtube.com For persistent organic pollutants (POPs) like 2,2',3,3',5,6-hexachlorobiphenyl, this accumulation can have significant impacts as the substance is resistant to degradation. ebi.ac.uk

Influence of Lipid Content on Bioaccumulation

The accumulation of lipophilic (fat-loving) compounds like this compound is significantly influenced by the lipid content of an organism. researchgate.net Because these compounds are hydrophobic, they tend to partition into and accumulate in the fatty tissues of organisms. nih.govepa.gov This means that residue levels of the compound can vary between different individuals and species based on their respective lipid content. researchgate.net

Research has shown a direct positive correlation between the lipid content of aquatic organisms and the bioaccumulation of chemical substances. researchgate.net Therefore, organisms with a higher percentage of body fat will generally exhibit higher concentrations of this hexachlorobiphenyl congener. This relationship is a critical factor in understanding the distribution of this contaminant within an ecosystem, as differences in lipid content among organisms can lead to varied bioaccumulation potentials. researchgate.net

For example, studies on other PCB congeners, such as PCB 156, have demonstrated that exposure can lead to an increase in intra-abdominal fat mass and hepatic lipid levels in mice, which in turn can influence the accumulation of these compounds. nih.gov Normalizing bioaccumulation data by the lipid content of the organism is a standard practice to allow for more accurate comparisons across different species and individuals. ethz.ch

Species-Specific Uptake and Biotransformation Effects on Accumulation

The accumulation of this compound is not uniform across all species due to differences in uptake routes, metabolic pathways, and elimination rates. The metabolism of PCBs is a critical determinant of whether they accumulate in an organism's tissues. nih.gov

In human hepatic microsomes, 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) was found to be metabolized, forming two primary hydroxylated metabolites: 2,2',3,3',6,6'-hexachloro-4-biphenylol (B1207472) and 2,2',3,3',6,6'-hexachloro-5-biphenylol. nih.gov This metabolic capability can influence the rate of elimination and, consequently, the bioaccumulation potential. In contrast, the highly persistent 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) was not metabolized under the same conditions, explaining its prevalence in human adipose tissue. nih.gov

The mode of respiration also plays a crucial role. Air-breathing organisms may have a lower rate of respiratory elimination for certain compounds compared to water-breathing organisms, leading to higher biomagnification in terrestrial and marine mammal food webs. sfu.ca

Biomagnification within Trophic Levels in Ecosystems

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. gy4es.orgyoutube.com This occurs because the contaminant is transferred from one trophic level to the next through consumption, and it accumulates in the predator's tissues, often at a higher concentration than in its prey. wur.nl

Trophic Magnification Factors (TMFs) and Their Estimation

Trophic Magnification Factors (TMFs) are a key metric used to quantify the biomagnification potential of a chemical within a food web. A TMF greater than 1 indicates that the chemical is biomagnifying. nih.govresearchgate.net TMFs are calculated from the slope of the linear regression between the log-transformed, lipid-normalized concentration of a chemical and the trophic level of the organisms in the food web. sfu.ca The trophic level is often determined by analyzing the stable nitrogen isotope ratios (δ¹⁵N) in an organism's tissues. sfu.ca

The use of TMFs is considered a more reliable tool for assessing the bioaccumulation of persistent organic pollutants than relying solely on chemical properties like the octanol-water partition coefficient (Kow). sfu.ca This is because TMFs provide a holistic measure of biomagnification across an entire food web, accounting for multiple predator-prey interactions. nih.gov

Table 1: Trophic Magnification Factor (TMF) Interpretation

| TMF Value | Interpretation |

|---|---|

| > 1 | Biomagnification is occurring |

| = 1 | No change in concentration with trophic level |

This table provides a general interpretation of Trophic Magnification Factor (TMF) values.

Transfer through Aquatic and Riparian Food Webs

This compound, like other PCBs, can be transferred through aquatic and riparian food webs. The process begins with the contamination of water and sediment, which is then taken up by organisms at the base of the food web. gy4es.org

In aquatic ecosystems, these compounds are absorbed by phytoplankton and then transferred to zooplankton that graze on them. nih.gov Fish that consume the zooplankton accumulate the hexachlorobiphenyl, and the concentration continues to increase in predatory fish that consume smaller fish. nih.gov A study on various PCB congeners in a simulated aquatic food chain of Scenedesmus obliquus → Daphnia magna → Danio rerio demonstrated species-specific bioaccumulation, with bioaccumulation factors varying at each trophic level. nih.gov

Riparian food webs become contaminated when aquatic insects emerge from contaminated water bodies and are consumed by terrestrial predators such as spiders, birds, and bats. This provides a significant pathway for the transfer of aquatic contaminants to terrestrial ecosystems.

Role of Phytoplankton in Food Web Introduction

Phytoplankton, as the primary producers in most aquatic ecosystems, play a crucial role in introducing this compound into the food web. noaa.govwikipedia.orgnasa.gov These microscopic algae absorb the compound directly from the contaminated water during their normal metabolic processes. gy4es.org

Because phytoplankton form the base of the aquatic food web, they are consumed by a wide array of primary consumers, including zooplankton and small invertebrates. nasa.govwhoi.edu This initial transfer from phytoplankton to primary consumers is the first and most fundamental step in the biomagnification of this hexachlorobiphenyl congener up the food chain. nih.gov The vast biomass of phytoplankton means that even low concentrations of the contaminant in the water can be accumulated to significant levels at the base of the food web, which are then passed on to higher trophic levels. whoi.edu

Ecosystem-Level Impacts and Ecological Risk Assessment Considerations

While extensive research exists for polychlorinated biphenyls (PCBs) as a class and for certain highly toxic congeners, specific data on the ecosystem-level impacts of this compound are limited in publicly available scientific literature. Therefore, this section discusses the established impacts of hexachlorobiphenyls as a group, which provides a framework for understanding the potential risks associated with this compound.

Ecosystem-Level Impacts

Hexachlorobiphenyls contribute to a range of adverse effects that can alter the structure and function of ecosystems. The risk to aquatic organisms is particularly pronounced, with environmental risk generally increasing with the degree of chlorination of the biphenyl (B1667301) molecule. epa.gov For hexachlorobiphenyl isomers, it is predicted that their release could pose an environmental risk at 80-90% of chemical plant sites where they might be produced as impurities. epa.gov

The primary impacts on ecosystems include:

Toxicity to Wildlife: PCBs are toxic to a wide range of organisms, though sensitivity varies. Fish early life stages are particularly vulnerable. nih.gov In birds, reproductive processes can be impaired, primarily through decreased egg hatchability. nih.gov Mammals, especially those at the top of the food chain like mink, are highly sensitive. Exposure can lead to reproductive failure and mortality. epa.gov For instance, certain hexachlorobiphenyl isomers have been shown to be extremely toxic to mink, with dietary concentrations as low as 0.1 mg/kg causing 50% mortality within three months and complete reproductive inhibition in survivors. epa.gov

Endocrine Disruption: this compound is identified as a known endocrine disruptor. carlroth.com Endocrine-disrupting chemicals can interfere with the hormone systems of animals, leading to developmental abnormalities, reproductive problems, and compromised immune function. nih.gov These effects can have cascading consequences for populations and community dynamics.

Neurological Effects: Some ortho-substituted PCB congeners, a category that includes many hexachlorobiphenyls, may cause neurological effects. epa.gov In controlled studies, minks exposed to weathered PCBs exhibited symptoms such as listlessness, nervousness, and seizures before death. nih.gov

Detailed Research Findings on Hexachlorobiphenyls

Research has demonstrated a clear link between the level of chlorination and the environmental risk posed by PCBs. The following table summarizes predicted risks to aquatic ecosystems from various PCB isomer groups, illustrating the comparatively high risk associated with hexachlorobiphenyls.

| PCB Isomer Group | Predicted Percentage of Plant Sites Posing Environmental Risk to Aquatic Organisms |

|---|---|

| Monochlorobiphenyl | 10% - 30% |

| Dichlorobiphenyl | 20% - 50% |

| Trichlorobiphenyl | 40% - 70% |

| Tetrachlorobiphenyl | 50% - 80% |

| Pentachlorobiphenyl | 60% - 80% |

| Hexachlorobiphenyl | 80% - 90% |

Table 1. Predicted environmental risk to aquatic organisms from various PCB isomer groups released at concentrations of 100 µg/L. Data sourced from EPA assessments. epa.gov

Ecological Risk Assessment Considerations

Ecological Risk Assessment (ERA) is a process used to evaluate the likelihood that adverse ecological effects may occur or are occurring as a result of exposure to one or more stressors. For chemicals like this compound, the ERA process is critical for setting protective environmental guidelines.

Key considerations in the ERA for hexachlorobiphenyls include:

Persistence and Bioaccumulation: The high persistence and potential for bioaccumulation are central to the risk assessment of hexachlorobiphenyls. nih.gov Their low water solubility and strong affinity for lipids mean they accumulate in the fatty tissues of organisms, with concentrations increasing at higher trophic levels. nih.govepa.gov Models often use parameters like the octanol-water partition coefficient (Kow) to predict bioaccumulation potential. epa.gov

Toxicity Reference Values: The assessment relies on toxicity data from laboratory studies to establish No-Observable-Adverse-Effect Levels (NOAELs) and Lowest-Observable-Adverse-Effect Levels (LOELs). For PCBs, these values can vary significantly between different congeners and species. epa.gov Given that this compound is classified as very toxic to aquatic life with long-lasting effects, risk assessments would apply stringent protective criteria. carlroth.com

Mixture Toxicity: In the environment, PCBs are present as complex mixtures. Risk assessments must consider the combined effects of multiple congeners. The Toxic Equivalency Factor (TEF) approach is often used for dioxin-like PCBs, which exhibit toxicity through a common mechanism involving the aryl hydrocarbon receptor (AhR). epa.gov Other congeners, like many ortho-substituted hexachlorobiphenyls, may exert toxicity through different mechanisms, complicating the assessment. nih.govepa.gov

Potential Ecological Risk Index (ERI): The ERI method is a quantitative approach used to assess the degree of pollutant risk in sediments. It considers the concentration of the contaminant, its toxicity response factor, and the local background levels to calculate a risk score. nih.gov For PCBs, this method assigns a high toxicity factor, reflecting their potential for harm. nih.gov

The following table presents key properties of this compound relevant to its ecological risk assessment.

| Property/Classification | Finding for this compound | Relevance to Ecological Risk |

|---|---|---|

| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. carlroth.com | Indicates a high potential for harm to aquatic organisms, a primary focus of environmental protection. |

| Persistence | Considered a persistent organic pollutant. nih.govepa.gov | The compound remains in the environment for long periods, increasing the duration of potential exposure and risk. |

| Endocrine Disruption | Known as an "endocrine disruptor". carlroth.com | Poses a risk of non-lethal, chronic effects such as reproductive and developmental issues in wildlife. |

| Bioaccumulative Potential | Data not specifically available, but as a hexachlorobiphenyl, it is expected to bioaccumulate. nih.govepa.gov | Suggests that the compound will concentrate in organisms and magnify up the food chain. |

Table 2. Summary of properties and classifications for this compound relevant to ecological risk assessment.

Detection and Quantification Methods

The accurate detection and quantification of specific polychlorinated biphenyl (PCB) congeners like this compound (PCB 149) from complex environmental and biological matrices require highly selective and sensitive analytical methodologies. Gas chromatography (GC) is the fundamental separation technique, but the choice of detector is critical for achieving the necessary analytical performance.

Electron Capture Detection (ECD)

Electron Capture Detection (ECD) is a classic and highly sensitive detection method used in gas chromatography for the analysis of electrophilic compounds, such as halogenated substances like PCBs. The detector operates by emitting beta particles (electrons) from a radioactive source (typically Nickel-63), which ionize a carrier gas (like nitrogen) and establish a stable baseline current. When an electrophilic analyte, such as a hexachlorobiphenyl, passes through the detector, it captures some of the electrons, causing a decrease in the current. This reduction in current is measured as a positive signal.

For many years, high-resolution gas chromatography with electron capture detection (HRGC/ECD) was a primary method for PCB analysis. unc.edu Its high sensitivity to chlorinated compounds made it suitable for trace-level environmental monitoring. However, a significant limitation of ECD is its non-specific nature. It responds to any electron-capturing compound, and it cannot differentiate between co-eluting PCB congeners or between PCBs and other halogenated compounds that might be present in a sample. thermofisher.com While it can provide quantitative data for well-separated congeners, its selectivity is inferior to mass spectrometric methods, making it prone to interferences in complex matrices. thermofisher.com The enantiomers of chiral PCBs, for instance, have been quantified using multidimensional gas chromatography coupled with ECD. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS), when coupled with gas chromatography (GC-MS), has become the preferred method for the definitive identification and quantification of PCBs. thermofisher.comcromlab-instruments.es In a GC-MS system, following chromatographic separation, molecules are ionized, typically by electron ionization (EI), which breaks them into characteristic charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a chemical fingerprint for the analyte. For PCBs, the molecular ion cluster and fragmentation patterns are distinctive for each homolog group (e.g., hexachlorobiphenyls). chromtech.net.au

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard (low-resolution) MS for PCB analysis. waters.comnorlab.com HRMS instruments, such as magnetic sector or Orbitrap mass spectrometers, can measure m/z values with very high accuracy (to four or more decimal places). waters.comthermofisher.comkaust.edu.sa This high resolving power allows for the differentiation between ions of very similar nominal mass. thermofisher.com For example, a PCB congener can be distinguished from other co-eluting contaminants (like certain pesticides) that may have the same nominal mass but a slightly different exact mass due to their different elemental compositions. This capability is crucial for reducing matrix interferences and ensuring accurate identification and quantification, especially at trace levels in complex samples like sediments, tissues, and food. thermofisher.comthermofisher.com GC-HRMS is considered the gold standard for the analysis of persistent organic pollutants (POPs) like PCBs and is stipulated by regulatory methods such as US EPA Method 1668. waters.comthermofisher.comthermofisher.com

| Feature | Low-Resolution MS (LRMS) | High-Resolution MS (HRMS) |

| Typical Analyzer | Quadrupole, Ion Trap | Magnetic Sector, Time-of-Flight (TOF), Orbitrap |

| Mass Accuracy | ~0.1-0.2 Da | < 5 ppm (e.g., < 0.001 Da) |

| Resolving Power | Low to moderate (e.g., < 5,000) | High (e.g., > 10,000 to > 10,000,000) thermofisher.comkaust.edu.sa |

| Selectivity | Can be limited by isobaric interferences | High, can separate analytes from isobaric interferences thermofisher.com |

| Application | General screening, analysis of less complex samples cromlab-instruments.es | Target analysis in complex matrices, regulatory compliance (e.g., EPA 1668) waters.comthermofisher.com |

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC/TOF-MS)

Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC/TOF-MS) is a powerful tool for analyzing complex mixtures like PCBs. gcms.czpsu.edu A TOF mass analyzer separates ions based on the time it takes for them to travel a fixed distance to the detector; lighter ions travel faster than heavier ones. A key advantage of TOF-MS is its very high data acquisition speed (e.g., up to 100 spectra per second) and its ability to generate full-spectrum data without compromising sensitivity. gcms.czpsu.edu

This rapid acquisition is particularly well-suited for fast GC or comprehensive two-dimensional gas chromatography (GCxGC), which can achieve superior separation of the 209 PCB congeners. gcms.cznih.gov The non-skewed mass spectra produced by TOF-MS across a narrow chromatographic peak allow for effective mathematical deconvolution. chromtech.net.aupsu.edu This means that even if two congeners are not perfectly separated chromatographically, their individual mass spectra can often be extracted and identified from the combined data, significantly enhancing peak capacity and identification capabilities. gcms.czpsu.edu Studies have demonstrated the use of GCxGC-TOFMS to separate and identify up to 200 individual PCB congeners in environmental and biological samples. nih.gov

Isotope Dilution Gas Chromatography-High-Resolution Mass Spectrometry (GC/ID-HRMS)

Isotope Dilution (ID) is an advanced quantification technique that provides the highest level of accuracy and precision for the analysis of trace contaminants. unc.edunih.gov The GC/ID-HRMS method involves adding a known amount of a stable isotope-labeled internal standard (e.g., a ¹³C₁₂-labeled version of the PCB congener of interest) to the sample prior to extraction and cleanup. unc.educhromatographyonline.com

Because the isotope-labeled standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and the same response in the GC-MS system. unc.edu The quantification is based on the measured ratio of the response of the native analyte to the response of the labeled standard. unc.edu This approach effectively corrects for variations in extraction efficiency and instrument response, minimizing analytical errors. When combined with the selectivity and sensitivity of HRMS, the GC/ID-HRMS technique is the definitive method for the regulatory analysis of dioxin-like compounds and other PCBs, capable of achieving extremely low detection limits. thermofisher.comnih.gov

Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers an alternative approach to achieving high selectivity, particularly with triple quadrupole (QqQ) mass spectrometers. thermofisher.comthermofisher.com This technique significantly reduces chemical background and interferences, enhancing the capability and productivity of environmental testing laboratories. thermofisher.com

In a typical GC-MS/MS experiment using Selected Reaction Monitoring (SRM), the first quadrupole (Q1) is set to isolate a specific precursor ion from the mass spectrum of the target analyte (e.g., the molecular ion of a hexachlorobiphenyl). This precursor ion is then fragmented in a collision cell (q2), and the second analyzing quadrupole (Q3) is set to monitor only for a specific, characteristic product ion. This two-stage filtering process results in exceptional selectivity and sensitivity, as it is highly unlikely that an interfering compound will have the same retention time, the same precursor ion mass, and produce the same product ion. thermofisher.com GC-MS/MS methods are increasingly used for routine PCB analysis as a reliable and often more cost-effective alternative to HRMS, providing excellent linearity, sensitivity, and precision in various environmental samples. thermofisher.comthermofisher.comepa.govresearchgate.net

| Parameter | GC-MS/MS (SRM) |

| Selectivity Mechanism | Two stages of mass filtering (precursor -> product ion) thermofisher.com |

| Common Instrument | Triple Quadrupole (QqQ) Mass Spectrometer thermofisher.com |

| Sensitivity | High, often in the low picogram to femtogram range researchgate.net |

| Primary Advantage | Superior selectivity over single-stage MS, reduces matrix noise thermofisher.com |

| Application | Target quantification in highly complex matrices (food, biological tissues) chromatographyonline.comthermofisher.com |

Enantioselective Analytical Methods, e.g., Chiral Gas Chromatography

A number of PCB congeners, including some hexachlorobiphenyls, lack planar symmetry and can exist as two stable, non-superimposable mirror images called enantiomers or atropisomers. osti.govgcms.cz This chirality arises from restricted rotation (atropisomerism) around the central carbon-carbon bond connecting the two phenyl rings, which is hindered by bulky ortho-substituted chlorine atoms. osti.gov

The analysis of these enantiomers requires specialized chiral separation techniques, as they cannot be distinguished by conventional GC columns or standard mass spectrometers. Chiral Gas Chromatography is the primary method used for this purpose. osti.gov This technique employs a capillary column coated with a chiral stationary phase (CSP), most commonly a derivatized cyclodextrin. osti.govgcms.czresearchgate.netuni-muenchen.de

The chiral selector in the stationary phase interacts differently with each enantiomer, leading to different retention times and allowing for their chromatographic separation. gcms.cz Multidimensional gas chromatography (MDGC), which uses an achiral column for pre-separation followed by a chiral column for enantiomer separation, has been successfully applied to determine the enantiomeric ratios of chiral PCBs in samples like human milk and river sediment. nih.govosti.gov The detection is typically performed using sensitive detectors like ECD or MS. nih.govosti.gov Studies have shown that the enantiomeric ratio of a specific chiral PCB can deviate from the racemic (1:1) ratio found in technical mixtures, indicating that biological processes like metabolism and bioaccumulation can be enantioselective. nih.govosti.gov

Quality Assurance/Quality Control (QA/QC) in PCB Analysis

The reliability and accuracy of data in the analysis of this compound and its related congeners are paramount. Rigorous Quality Assurance/Quality Control (QA/QC) protocols are therefore essential to ensure that analytical measurements are precise, accurate, and legally defensible. These measures encompass the entire analytical process, from sample collection to data reporting, and are critical for the international comparability of environmental monitoring data. Key components of a robust QA/QC program for PCB analysis include the use of certified reference materials, participation in interlaboratory comparison studies, and thorough method validation.

Certified Reference Materials (CRMs)

Certified Reference Materials (CRMs) are fundamental to achieving accuracy and traceability in chemical analysis. These are materials with one or more sufficiently homogenous and stable property values that have been certified by a technically valid procedure, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. In the context of PCB analysis, CRMs are typically solutions of individual congeners of known purity or natural matrices (e.g., sediment, fish tissue, or soil) containing a range of PCBs at certified concentrations.

The use of CRMs is integral for several QA/QC purposes:

Method Validation: To assess the accuracy and trueness of a new or modified analytical method.

Calibration: To calibrate analytical instruments, ensuring that the instrument response is accurately correlated to the concentration of the analyte.

Quality Control: To monitor the ongoing performance of an analytical method by analyzing a CRM alongside routine samples.

While a specific CRM for this compound (PCB 140) was not detailed in the direct search results, numerous CRMs for other hexachlorobiphenyl congeners and for total PCBs in various matrices are available from institutions like the National Institute of Standards and Technology (NIST) and the Bureau Communautaire de Référence (BCR) of the European Commission's Joint Research Centre (JRC). These materials provide a basis for ensuring the quality of analytical data for this class of compounds. For instance, a study on the development and certification of a sediment reference material for total PCBs utilized a range of individual PCB congeners, including a heptachlorobiphenyl (congener 181) as an internal standard, to quantify different PCB homologous series. thermofisher.com

Below is a table showcasing examples of certified reference materials for hexachlorobiphenyl congeners, which are instrumental for quality control in the analysis of compounds like this compound.

Table 1: Examples of Certified Reference Materials for Hexachlorobiphenyl Congeners

| CRM ID | Congener (IUPAC No.) | Matrix | Certified Value (Mass Fraction) | Uncertainty | Issuing Body |

|---|---|---|---|---|---|

| SRM 2262 | 2,2',3,4,4',5'-Hexachlorobiphenyl (138) | Isooctane | 0.499 mg/kg | 0.007 mg/kg | NIST |

| SRM 2262 | 2,2',4,4',5,5'-Hexachlorobiphenyl (153) | Isooctane | 0.498 mg/kg | 0.007 mg/kg | NIST |

| BCR-296 | 2,2',3,4,4',5'-Hexachlorobiphenyl (138) | Neat | Purity: 99.8% | 0.2% | JRC |

| BCR-297 | 2,2',4,4',5,5'-Hexachlorobiphenyl (153) | Neat | Purity: 99.7% | 0.2% | JRC |

| SRM 1944 | 2,2',3,4,4',5'-Hexachlorobiphenyl (138) | Marine Sediment | 11.8 ng/g | 0.8 ng/g | NIST |

| SRM 1944 | 2,2',4,4',5,5'-Hexachlorobiphenyl (153) | Marine Sediment | 14.9 ng/g | 0.9 ng/g | NIST |

Interlaboratory Comparison Studies

Interlaboratory Comparison Studies, also known as proficiency testing, are a critical external quality assessment tool. In these studies, a coordinating body distributes homogenous and stable test materials to multiple laboratories for analysis. Each laboratory analyzes the material using its own methods and reports the results to the coordinator. The coordinator then compiles the data and provides a performance evaluation to each participating laboratory, often in the form of a z-score, which indicates how far a laboratory's result deviates from the consensus value.

Participation in these studies offers several benefits:

Performance Evaluation: It provides an objective assessment of a laboratory's analytical performance against that of its peers.

Method Improvement: It can highlight systematic errors or biases in a laboratory's methods, prompting corrective actions. wur.nl

Demonstration of Competence: Successful participation is often a requirement for laboratory accreditation to standards such as ISO/IEC 17025.

Organizations like QUASIMEME (Quality Assurance of Information for Marine Environmental Monitoring in Europe) organize regular proficiency testing schemes for a wide range of contaminants, including PCB congeners in matrices like sediment and biota. nih.govresearchgate.net For example, the 34th round of QUASIMEME interlaboratory exercises highlighted that the percentage of satisfactory results for PCB determination in marine sediments varied by congener, underscoring the challenges in achieving consistent and accurate measurements across different laboratories. pjoes.com Furthermore, NIST SRM 1944 (New York/New Jersey Waterway Sediment) was utilized in an interlaboratory comparison exercise involving nineteen laboratories to establish the certified values for various PCB congeners. europa.eu

The following table provides a conceptual example of results from an interlaboratory comparison study for hexachlorobiphenyls in a sediment matrix, based on the principles of such studies.

Table 2: Illustrative Data from an Interlaboratory Comparison Study for Hexachlorobiphenyls in Sediment | Analyte (Congener) | Assigned Value (µg/kg) | Standard Deviation for Proficiency Assessment (µg/kg) | Number of Participating Laboratories | Percentage of Satisfactory Results (|z| ≤ 2) | | :--- | :--- | :--- | :--- | :--- | | Hexachlorobiphenyl (Congener A) | 8.5 | 1.7 | 50 | 88% | | Hexachlorobiphenyl (Congener B) | 12.2 | 2.4 | 48 | 85% | | This compound (Conceptual) | 5.0 | 1.0 | 45 | 91% | | Total Hexachlorobiphenyls | 45.8 | 9.2 | 52 | 82% |

Method Validation Parameters

Before an analytical method is used for routine analysis, it must undergo a thorough validation process to demonstrate that it is suitable for its intended purpose. europa.eu Method validation establishes the performance characteristics of the method and ensures that it consistently produces reliable and accurate data. Key validation parameters for the analysis of this compound and related congeners include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (as recovery), and precision.

Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method, but not necessarily quantified with acceptable precision and accuracy. nih.gov

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with a specified level of precision and accuracy under the stated experimental conditions. nih.gov

Accuracy (Recovery): Accuracy refers to the closeness of the measured value to the true value. In the context of PCB analysis, it is often determined by spiking a blank matrix with a known amount of the analyte and calculating the percentage of the analyte that is recovered by the analytical method.

Precision: Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the standard deviation or relative standard deviation (RSD).

A study detailing the validation of an analytical procedure for selected PCB congeners in sediment samples reported method detection and quantification limits ranging from 0.06 to 0.12 ng/g dry weight and 0.2 to 0.4 ng/g dry weight, respectively. pjoes.com Another study on the determination of PCB congeners in soil using GC-MS reported an LOD of 0.002 mg/kg and an LOQ of 0.005 mg/kg. researchgate.net

The table below presents typical method validation parameters that would be established for the analysis of this compound in an environmental matrix.

Table 3: Typical Method Validation Parameters for the Analysis of this compound

| Parameter | Typical Value/Range | Method |

|---|---|---|

| Linear Range | 0.5 - 200 µg/L | GC-MS |

| Correlation Coefficient (r²) | > 0.995 | GC-MS |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/g | GC-MS/MS |

| Limit of Quantitation (LOQ) | 0.05 - 0.5 ng/g | GC-MS/MS |

| Accuracy (Recovery) | 80 - 115% | Spiked Matrix |

| Precision (RSD) | < 15% | Replicate Analyses |

Toxicological Effects and Mechanisms of Action

Research Findings on Cellular and Organ System Effects

Research on various hexachlorobiphenyl congeners has demonstrated a range of toxicological effects in laboratory animals, including:

Hepatotoxicity: Liver enlargement and damage. nih.gov

Neurotoxicity: Alterations in brain dopamine (B1211576) levels and other neurochemical changes have been observed. nih.gov

Endocrine Disruption: Interference with thyroid hormone and estrogen systems. t3db.ca

Immunotoxicity: Suppression of the immune system. nih.gov

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified PCBs as carcinogenic to humans. wikipedia.org

Studies on specific hexachlorobiphenyls have shown effects such as increased liver enzyme activities and changes in brain biogenic amines in rats. nih.gov

Environmental Occurrence and Distribution in Various Matrices

The widespread use and improper disposal of PCBs have resulted in their ubiquitous presence in the environment. nih.gov These persistent organic pollutants (POPs) have been detected in various environmental compartments, including soil, water, and air. researchgate.net

Presence in Soil and Sediments

Due to their chemical stability and lipophilic nature, hexachlorobiphenyls tend to accumulate in soil and sediments. researchgate.netmdpi.com Improper disposal of PCB-containing products and industrial waste has led to significant contamination of these matrices. mdpi.com The sorption of PCBs to soil particles can vary depending on the particle size, with larger particles showing a decreased sorption capacity due to their smaller surface area. mdpi.com This partitioning behavior significantly influences their distribution in the environment. mdpi.com

Detection in Aquatic Systems (Water and Biota)

Hexachlorobiphenyls have been widely detected in aquatic environments, including surface and wastewater. researchgate.net Their insolubility in water and high lipophilicity contribute to their accumulation in aquatic organisms, a process known as bioaccumulation. ontosight.airesearchgate.net This can lead to the magnification of PCB concentrations through the food web, posing a threat to both wildlife and human health. ontosight.ai Fish and other aquatic biota can accumulate significant levels of these compounds from their environment. researchgate.net

Atmospheric Presence and Transport Mechanisms

The atmosphere plays a crucial role in the long-range transport and distribution of PCBs. nih.gov Volatilization from contaminated soils, water bodies, and landfills is a primary source of atmospheric PCBs. nih.gov Lower chlorinated PCBs are more volatile and can travel further in the air compared to their more heavily chlorinated counterparts. wa.gov Atmospheric deposition, in turn, contributes to the contamination of soil and aquatic systems in remote areas, far from original sources. mdpi.com Industrial activities, such as incineration and the burning of electronic waste, are also significant sources of atmospheric PCBs. nih.govresearchgate.net

Environmental Fate and Transformation Processes

The persistence of hexachlorobiphenyls in the environment is a result of their resistance to both abiotic and biotic degradation processes. nih.gov

Abiotic Degradation Pathways

Abiotic degradation of PCBs can occur through processes such as photolysis, where the compounds are broken down by sunlight. researchgate.net However, PCBs are generally resistant to hydrolysis and oxidation. nih.gov The chemical structure of the specific congener, including the number and position of chlorine atoms, influences its susceptibility to degradation. nih.gov For instance, some PCBs can be used to synthesize other compounds like polychlorinated dibenzofurans (PCDFs) under high temperatures. wikipedia.org

Partitioning Behavior across Environmental Phases

The environmental distribution and fate of 2,2',3,3',5,6-hexachlorobiphenyl and related hexachlorobiphenyls are governed by their physicochemical properties, which dictate how they partition between different environmental compartments such as water, soil, air, and biota. Key parameters that describe this partitioning behavior include the octanol-water partition coefficient (Kow), the soil organic carbon-water (B12546825) partition coefficient (Koc), Henry's Law constant (H), and the bioconcentration factor (BCF). These compounds are characterized by low aqueous solubility and high lipophilicity, leading to their strong tendency to sorb to organic matter in soil and sediment and to accumulate in the fatty tissues of living organisms. researchgate.netnm.govarshon.comnih.gov

The partitioning of polychlorinated biphenyls (PCBs) between the particulate and dissolved phases in aquatic environments is a critical process that controls their transport, fate, and bioavailability. epa.gov The distribution is influenced by factors such as temperature and the amount of total suspended solids. epa.gov Generally, congeners with a higher degree of chlorination are more strongly retained by soils and sediments. nm.gov

Octanol-Water Partition Coefficient (Kow)

Table 1: Octanol-Water Partition Coefficients (Kow) for Selected Hexachlorobiphenyls

Soil Organic Carbon-Water Partition Coefficient (Koc)

The soil organic carbon-water partition coefficient (Koc) describes the tendency of a chemical to adsorb to the organic fraction of soil and sediment. Similar to Kow, a high Koc value indicates strong sorption to soil and sediment, which reduces the chemical's mobility and bioavailability in the environment. For nonpolar compounds like PCBs, sorption is primarily a process of partitioning into the soil organic matter. dss.go.th The amount of a PCB sorbed is highly correlated with the total organic carbon content of the soil. nm.gov The sorption and retention of PCBs are also influenced by the number of chlorine atoms, with more chlorinated congeners being more strongly held. nm.gov

Table 2: Soil Organic Carbon-Water Partition Coefficients (Koc) for Selected Hexachlorobiphenyls

Note: Data from a study on various PCB congeners, where higher chlorinated biphenyls showed stronger sorption. nm.gov

Henry's Law Constant (H)

Henry's Law constant quantifies the partitioning of a chemical between air and water at equilibrium. It is an indicator of a substance's volatility from aqueous solutions. henrys-law.orgcopernicus.orgnoaa.govcopernicus.org For PCBs, Henry's Law constants are crucial for modeling their atmospheric transport. While higher chlorinated PCBs are generally less volatile than their lower chlorinated counterparts, they can still be subject to long-range atmospheric transport. nih.gov

Table 3: Henry's Law Constants for Selected Hexachlorobiphenyls

Note: Values are at a reference temperature of 298.15 K. henrys-law.org

Bioconcentration Factor (BCF)

The bioconcentration factor is a measure of the extent to which a chemical accumulates in an aquatic organism from the surrounding water. Due to their high lipophilicity, hexachlorobiphenyls have a strong tendency to bioaccumulate in the fatty tissues of organisms. nih.gov This leads to biomagnification, where the concentration of the chemical increases at successively higher levels of the food chain. Studies on various aquatic organisms have demonstrated high BCF values for hexachlorobiphenyls. For instance, the bioconcentration of 2,4,5,2′,4′,5′-hexachlorobiphenyl in Great Lakes algae showed BCFs in the range of 10⁵ to 10⁶. cdnsciencepub.com

Table 4: Bioconcentration Factors (BCF) for Selected Hexachlorobiphenyls

Note: BCF for Aroclor 1254 is a mean value for fish, oyster, and shrimp. ca.gov

Chemical Synthetic Methodologies for Polychlorinated Biphenyls

The synthesis of individual PCB congeners requires precise chemical methods to control the number and position of chlorine atoms on the biphenyl (B1667301) structure. Historically, commercial PCB mixtures like Aroclor were produced by the direct chlorination of biphenyl, a process that generates a wide array of congeners and is unsuitable for producing a single, pure compound. Therefore, more selective laboratory methods are employed for the synthesis of specific congeners for research and as analytical standards.

The Ullmann reaction, first reported in 1901, is a classic method for the synthesis of symmetric biaryl compounds through the copper-promoted coupling of two aryl halide molecules. wikipedia.orgthermofisher.com For the synthesis of unsymmetrical PCBs, a variation of this reaction is used, coupling two different halogenated benzene (B151609) derivatives. The reaction typically requires high temperatures (often over 100°C or even 200°C) and stoichiometric amounts of copper powder or a copper-bronze alloy. thermofisher.comtoxicdocs.orgorganic-chemistry.org

The traditional Ullmann reaction has been used to synthesize various PCB congeners, including sterically hindered ones with multiple chlorine atoms in the ortho positions. toxicdocs.org However, the method is often plagued by harsh reaction conditions and a reputation for inconsistent and sometimes low yields. wikipedia.orglscollege.ac.in For instance, the synthesis of sterically hindered PCBs via the Ullmann coupling can result in yields as low as 20–38%. Byproducts can also be a challenge, including the formation of highly toxic polychlorinated dibenzofurans (PCDFs) under certain conditions. nih.gov

The Suzuki-Miyaura coupling, or Suzuki coupling, has emerged as a more advanced and versatile method for PCB synthesis, often providing higher yields and greater selectivity compared to the Ullmann reaction. fishersci.co.uklibretexts.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide. harvard.edu Its advantages include milder reaction conditions and a higher tolerance for a variety of functional groups. fishersci.co.uk

The Suzuki coupling has been successfully employed to synthesize a wide range of PCB congeners, including those with significant steric hindrance. researchgate.net For example, studies comparing the synthesis of sterically hindered PCBs have shown that the Suzuki coupling can achieve yields of 65–98%, significantly outperforming the Ullmann reaction. toxicdocs.org The effectiveness of the Suzuki coupling depends on the choice of palladium catalyst and ligands, with modern advancements leading to highly active catalysts that work at low loadings and are insensitive to air and water. libretexts.orgresearchgate.net

Other advanced methods for creating carbon-carbon bonds, such as the Gomberg-Bachmann reaction, have also been adapted for the synthesis of specific labeled PCB congeners. researchgate.net

Table 1: Comparison of Yields for Sterically Hindered PCB Synthesis

| Synthesis Method | Reported Yield Range | Key Features |

|---|---|---|

| Ullmann Reaction | 20–38% | Copper-catalyzed; Requires high temperatures; Prone to low yields and byproducts. |

| Suzuki Coupling | 65–98% | Palladium-catalyzed; Milder conditions; Higher selectivity and yields. |

Biotic Formation of Hydroxylated Hexachlorobiphenyl Metabolites

In biological systems, PCBs are not formed but are instead metabolized by organisms. This biotransformation is a significant pathway for the formation of PCB derivatives, most notably hydroxylated polychlorinated biphenyls (OH-PCBs). This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes, which are central to the metabolism of foreign compounds. acs.orgresearchgate.net

While specific metabolic data for this compound (PCB 149) is limited, extensive research on the structurally similar congener 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) (PCB 136) provides a clear model for the biotic formation of hydroxylated metabolites. Studies using liver microsomes from rats and various other mammalian species, including humans, have shown that PCB 136 is oxidized to form hydroxylated metabolites. acs.orgnih.govnih.gov The primary metabolites identified are 2,2',3,3',6,6'-hexachloro-4-biphenylol (B1207472) (4-OH-PCB 136) and 2,2',3,3',6,6'-hexachloro-5-biphenylol (5-OH-PCB 136). nih.govnih.govnih.gov

The relative amounts of these metabolites can vary significantly between species. For instance, in incubations with human, monkey, and rabbit liver microsomes, 4-OH-PCB 136 was the major metabolite formed. acs.orgnih.gov In contrast, 5-OH-PCB 136 was the predominant metabolite in microsomes from dogs, guinea pigs, mice, and hamsters. nih.gov This metabolic process is a critical factor in the toxicology of PCBs, as the resulting hydroxylated metabolites can exhibit different or greater biological activity than the parent compounds. researchgate.net

Table 2: Major Hydroxylated Metabolites of PCB 136 Formed by Liver Microsomes from Various Species

| Parent Compound | Metabolite | Species where Metabolite is Predominant |

|---|---|---|

| 2,2',3,3',6,6'-Hexachlorobiphenyl (PCB 136) | 4-OH-PCB 136 | Human, Monkey, Rabbit |

| 5-OH-PCB 136 | Rat, Dog, Guinea Pig, Mouse, Hamster |

Abiotic Formation Pathways in the Environment, e.g., Hydroxyl Radical Reactions

In the environment, PCBs can undergo transformation through abiotic (non-biological) processes. A primary pathway for the atmospheric degradation of PCBs is their reaction with hydroxyl radicals (•OH). researchgate.net The hydroxyl radical is a highly reactive oxidant often referred to as the "detergent" of the troposphere because it initiates the breakdown of many pollutants.

The reaction between a PCB molecule and a hydroxyl radical typically involves the abstraction of a hydrogen atom from the biphenyl rings or the addition of the radical to the aromatic system. This process leads to the formation of hydroxylated PCB derivatives (OH-PCBs), which are chemically identical to those produced through biotic metabolism. researchgate.netnih.gov Therefore, the presence of OH-PCBs in environmental samples like surface water and precipitation can be a result of both biological metabolism and abiotic chemical reactions in the atmosphere. nih.gov The rate of this reaction is a key factor in determining the atmospheric lifetime of different PCB congeners.

Bioremediation and Biodegradation Strategies for Hexachlorobiphenyl Contamination

Microbial Degradation Processes

Microbial degradation is a key process in the natural attenuation of PCBs and forms the basis of bioremediation technologies. The breakdown of highly chlorinated PCBs like 2,2',3,3',5,6-hexachlorobiphenyl is typically a two-stage process involving both anaerobic and aerobic microorganisms. wikipedia.org

Mineralization and Co-metabolism

Complete mineralization of highly chlorinated PCBs to carbon dioxide, water, and inorganic chlorides by a single organism is rare. Instead, the process often relies on co-metabolism, where microbes degrade the contaminant fortuitously, without using it as a primary energy source. wikipedia.org For aerobic degradation to occur, biphenyl (B1667301) or other growth-promoting substrates are often added to stimulate the growth of PCB-degrading bacteria and induce the necessary degradative enzymes. nih.gov